REACTION_CXSMILES
|
CC1(C)[O:6][C:5](=[CH:7][C:8]([N:10]([CH2:13][C:14]2[CH:19]=[CH:18][C:17]([F:20])=[CH:16][CH:15]=2)[O:11][CH3:12])=[O:9])[C:4](=[O:21])[O:3]1.[OH-].[Na+].Cl>O1CCCC1>[F:20][C:17]1[CH:18]=[CH:19][C:14]([CH2:13][N:10]([O:11][CH3:12])[C:8]([CH:7]=[C:5]([OH:6])[C:4]([OH:21])=[O:3])=[O:9])=[CH:15][CH:16]=1 |f:1.2|
|
Name
|
|
Quantity
|
3.65 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(C(O1)=CC(=O)N(OC)CC1=CC=C(C=C1)F)=O)C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethyl acetate and hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CN(C(=O)C=C(C(=O)O)O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.04 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC1(C)[O:6][C:5](=[CH:7][C:8]([N:10]([CH2:13][C:14]2[CH:19]=[CH:18][C:17]([F:20])=[CH:16][CH:15]=2)[O:11][CH3:12])=[O:9])[C:4](=[O:21])[O:3]1.[OH-].[Na+].Cl>O1CCCC1>[F:20][C:17]1[CH:18]=[CH:19][C:14]([CH2:13][N:10]([O:11][CH3:12])[C:8]([CH:7]=[C:5]([OH:6])[C:4]([OH:21])=[O:3])=[O:9])=[CH:15][CH:16]=1 |f:1.2|
|
Name
|
|
Quantity
|
3.65 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(C(O1)=CC(=O)N(OC)CC1=CC=C(C=C1)F)=O)C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethyl acetate and hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CN(C(=O)C=C(C(=O)O)O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.04 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |